EBV-EA Inhibition: Latisxanthone C vs. 17 Structurally Related Xanthones
In a head-to-head screening of 20 xanthones isolated from Guttiferae plants, Latisxanthone C (compound 15) was one of only three xanthones that significantly inhibited TPA-induced EBV-EA activation in Raji cells [1]. The remaining 17 xanthones tested in parallel—including pancixanthone-A, assiguxanthone-A, toxyloxanthone-B, maclurin, and multiple dulxanthone and latisxanthone congeners—failed to achieve significant inhibition under the same assay conditions [1]. This binary outcome (significant inhibition vs. non-significant) was determined at compound concentrations of 100 molar ratio relative to TPA, with viability of Raji cells assessed in parallel to exclude cytotoxicity-driven artifacts [1].
| Evidence Dimension | EBV-EA activation inhibition (qualitative threshold for 'significant') |
|---|---|
| Target Compound Data | Significant inhibition (P < 0.05) |
| Comparator Or Baseline | 17 of 20 xanthones tested: Non-significant inhibition |
| Quantified Difference | Latisxanthone C among top 15% of tested xanthones (3/20 compounds showed significant activity) |
| Conditions | Raji cells; TPA (32 pM) induction; compound tested at 100 molar ratio to TPA; viability assessed by trypan blue exclusion |
Why This Matters
This direct comparative screening provides the most rigorous evidence for prioritizing Latisxanthone C over the majority of structurally similar xanthones for antitumor promotion research applications.
- [1] Ito C, Itoigawa M, Furukawa H, Rao KS, Enjo F, Bu P, Takayasu J, Tokuda H, Nishino H. Xanthones as inhibitors of Epstein-Barr virus activation. Cancer Lett. 1998;132(1-2):113-117. View Source
